molecular formula C12H20ClN5O B1402477 1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride CAS No. 1361116-29-1

1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride

Cat. No.: B1402477
CAS No.: 1361116-29-1
M. Wt: 285.77 g/mol
InChI Key: VQWXBISCRGLMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C12H20ClN5O and its molecular weight is 285.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride is a compound characterized by its unique triazolo-pyrazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-diabetic and anti-cancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClN5O, with a molecular weight of approximately 271.75 g/mol. The structure features a piperidine ring linked to a tetrahydro-triazolo-pyrazine moiety, which contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Compounds within this class have been identified as DPP-4 inhibitors. DPP-4 is an enzyme involved in glucose metabolism; inhibition can lead to improved glycemic control in diabetic patients.
  • Antiproliferative Effects : Some derivatives have shown significant antiproliferative activity against cancer cell lines. For instance, related compounds have been evaluated for their effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with promising results .

1. DPP-4 Inhibition Study

A study conducted on similar triazolo-pyrazine derivatives demonstrated their ability to inhibit DPP-4 effectively. The inhibition was evaluated using an enzyme-linked immunosorbent assay (ELISA), showing IC50 values in the low micromolar range. This suggests potential therapeutic applications in managing type 2 diabetes.

2. Anticancer Activity Evaluation

In vitro studies on various triazolo-pyrazine derivatives revealed their capacity to inhibit cancer cell proliferation. For example:

  • Compound 17l showed IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Comparative Analysis of Similar Compounds

Compound NameActivity TypeIC50 (µM)Target
Compound 17lAnticancer0.98A549
DPP-4 InhibitorAnti-diabeticLow μMDPP-4
Compound 2eAntibacterial32S. aureus
16E. coli

Properties

IUPAC Name

1-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O.ClH/c1-9(18)16-5-2-10(3-6-16)12-15-14-11-8-13-4-7-17(11)12;/h10,13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWXBISCRGLMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NN=C3N2CCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride
Reactant of Route 3
1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride
Reactant of Route 5
1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride
Reactant of Route 6
1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.